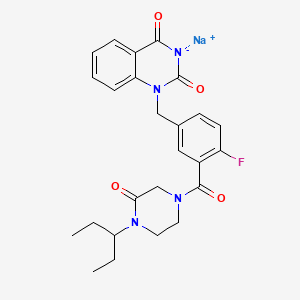
Parp7-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp7-IN-16 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family of enzymes, which play crucial roles in various cellular processes, including DNA repair, transcription regulation, and chromatin remodeling. PARP7, in particular, has been implicated in the regulation of cellular stress responses and immune modulation, making it a promising target for therapeutic interventions in cancer and other diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high efficiency and cost-effectiveness. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing robust purification techniques. The industrial production process aims to achieve a high reaction yield, short reaction periods, and simplified aftertreatment procedures .
化学反応の分析
Types of Reactions
Parp7-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are evaluated for their biological activity and selectivity towards PARP7 .
科学的研究の応用
Parp7-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP7 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the functions of PARP7 in cellular stress responses and immune modulation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overactive PARP7 expression. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7
作用機序
Parp7-IN-16 exerts its effects by selectively inhibiting the enzymatic activity of PARP7. PARP7 is involved in the mono-ADP-ribosylation of target proteins, a post-translational modification that regulates various cellular processes. By inhibiting PARP7, this compound disrupts the mono-ADP-ribosylation of key proteins, leading to altered cellular stress responses and immune modulation. This inhibition also affects the cGAS-STING pathway, which is crucial for type I interferon signaling and anti-tumor immunity .
類似化合物との比較
Parp7-IN-16 is compared with other PARP inhibitors, such as:
Olaparib: A PARP1 inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: Another PARP1 inhibitor with applications in cancer therapy.
Niraparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian cancer
Uniqueness
This compound is unique in its selectivity for PARP7, whereas other PARP inhibitors primarily target PARP1 and PARP2. This selectivity makes this compound a valuable tool for studying the specific functions of PARP7 and its role in cancer and immune modulation .
Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib : Another PARP1 inhibitor with potent anti-cancer activity .
特性
分子式 |
C25H26FN4NaO4 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
sodium;1-[[4-fluoro-3-(3-oxo-4-pentan-3-ylpiperazine-1-carbonyl)phenyl]methyl]quinazolin-3-ide-2,4-dione |
InChI |
InChI=1S/C25H27FN4O4.Na/c1-3-17(4-2)29-12-11-28(15-22(29)31)24(33)19-13-16(9-10-20(19)26)14-30-21-8-6-5-7-18(21)23(32)27-25(30)34;/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,27,32,34);/q;+1/p-1 |
InChIキー |
HBKQJEOJZXXHOE-UHFFFAOYSA-M |
正規SMILES |
CCC(CC)N1CCN(CC1=O)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)[N-]C3=O)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


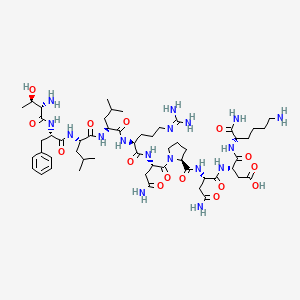
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
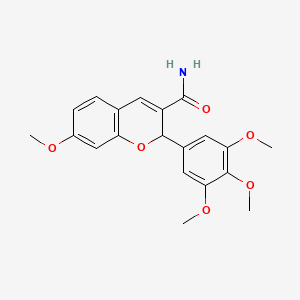
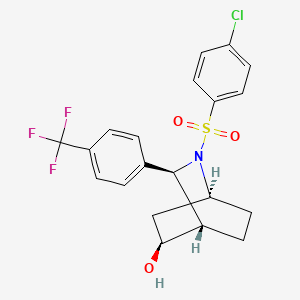
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)
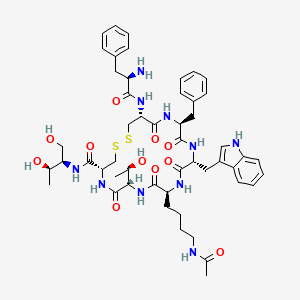
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
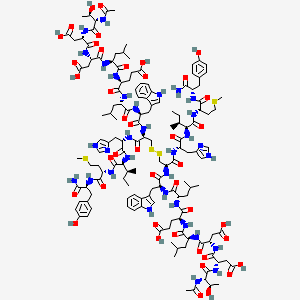

![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
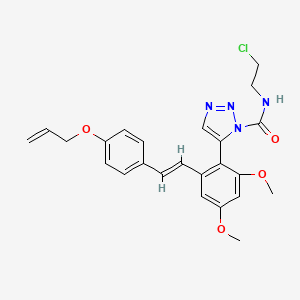
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)
